Carveol

描述

香芹醇是一种天然的、不饱和的、单环单萜醇。它是薄荷脑精油的成分,通常以顺式(-)-香芹醇的形式存在。该化合物是一种无色液体,可溶于油,但不溶于水。 香芹醇的气味和味道与薄荷和香菜相似,使其成为化妆品中的香料和食品工业中的香料添加剂 .

准备方法

香芹醇可以通过多种方法合成。一种常见的合成途径是通过将另一单萜类化合物香芹酮氢化。该反应通常在升高的压力和温度下,在氢气下使用钯催化剂。 工业生产方法通常涉及从薄荷、莳萝和香菜籽等植物的精油中提取香芹醇 .

化学反应分析

香芹醇经历了几种类型的化学反应:

氧化: 香芹醇可以使用高锰酸钾或铬酸等氧化剂氧化成香芹酮。

还原: 香芹醇可以使用锂铝氢化物等还原剂还原成二氢香芹醇。

取代: 香芹醇可以发生取代反应,其中羟基被使用亚硫酰氯等试剂的其他官能团取代。

科学研究应用

Pharmaceutical Applications

Carveol exhibits significant pharmacological properties that make it a candidate for therapeutic applications. Its primary mechanisms of action include:

- Antioxidant Activity : this compound has been shown to activate the Nrf2 pathway, a crucial regulator of antioxidant defense mechanisms. This activation helps combat oxidative stress and inflammation in various models, including liver toxicity induced by acetaminophen (APAP) and neuroinflammation in ischemic brain injury models .

- Neuroprotective Effects : Research indicates that this compound can mitigate seizure severity and reduce neuroinflammation, suggesting potential applications in treating neurological disorders . In studies involving rodent models, this compound administration resulted in decreased levels of inflammatory cytokines and improved antioxidant enzyme activity .

- Anti-inflammatory Properties : this compound's ability to modulate inflammatory responses has been documented in multiple studies. It reduces levels of pro-inflammatory markers such as TNF-α and COX-2, making it a candidate for treating conditions characterized by chronic inflammation .

- Gastroprotective Effects : this compound has demonstrated protective effects against gastric ulcers in experimental models by reducing ulcerative lesions significantly .

Food and Beverage Industry

This compound is widely used as a natural flavoring agent due to its pleasant minty aroma. Its applications include:

- Flavoring Agent : this compound is incorporated into various food products and beverages to enhance flavor profiles. Its sensory attributes are particularly valued in the fragrance and flavor industry .

- Preservative Properties : Some studies suggest that this compound may possess antimicrobial properties, which can be beneficial for food preservation .

Cosmetics and Personal Care

In the cosmetics industry, this compound is utilized for its sensory qualities:

- Fragrance Component : Due to its appealing scent, this compound is included in perfumes and personal care products. It contributes to the overall sensory experience of lotions, creams, and other cosmetic formulations .

- Skin Soothing Properties : this compound's anti-inflammatory effects make it suitable for incorporation into skincare products aimed at soothing irritated skin .

Agricultural Applications

Emerging research suggests potential agricultural applications for this compound:

- Pesticidal Properties : this compound has been evaluated for its effectiveness against nematodes and other pests. It exhibits nematicidal activity against species like Meloidogyne incognita, suggesting its utility as a natural pesticide .

Research and Development

This compound is an important compound in scientific research due to its unique chemical properties:

- Synthetic Chemistry : Researchers are exploring this compound's chemical structure to develop new materials and synthetic pathways .

- Biological Mechanisms : Ongoing studies aim to elucidate the molecular mechanisms underlying this compound's effects on various biological systems, which could lead to novel therapeutic strategies .

Summary Table of Applications

| Application Area | Key Benefits/Uses |

|---|---|

| Pharmaceuticals | Antioxidant, anti-inflammatory, neuroprotective |

| Food and Beverage | Flavoring agent, potential preservative |

| Cosmetics | Fragrance component, skin soothing |

| Agriculture | Pesticidal properties against nematodes |

| Research & Development | Synthetic chemistry innovations |

Case Studies

- Hepatoprotective Effects : A study demonstrated that this compound significantly reduced liver toxicity induced by APAP through Nrf2 pathway activation, highlighting its potential use in hepatoprotection .

- Neuroprotection in Ischemic Injury : In rodent models of ischemic brain injury, this compound treatment resulted in reduced infarction area and improved antioxidant status, suggesting therapeutic potential for stroke victims .

- Gastroprotective Mechanism : Research indicated that this compound effectively reduced gastric ulcers through modulation of gastric secretions and enhancement of mucosal defense mechanisms .

相似化合物的比较

香芹醇与其他单萜类化合物如香芹酮和香芹酮类似。 它因其独特的香气和风味特征而独具特色,使其在食品和香料行业中具有特殊的价值。类似的化合物包括:

香芹酮: 一种具有类似结构但不同官能团的单萜酮。

香芹酮: 另一种具有独特生物活性的单萜酮.

香芹醇独特的特性和广泛的应用使其成为各个研究和工业领域的重要化合物。

生物活性

Carveol, a naturally occurring monoterpenoid alcohol, has garnered attention in recent years for its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive overview of the biological effects of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is primarily derived from essential oils of plants such as mint (Mentha species) and caraway (Carum carvi). It exists in two stereoisomeric forms: (+)-carveol and (−)-carveol, with the latter being more studied for its biological activities. The compound exhibits a pleasant minty aroma and is commonly used in the food and fragrance industries.

1. Antidiabetic Effects

Recent studies have demonstrated that this compound possesses significant antidiabetic properties. In a computational study, this compound showed strong binding affinity to several targets involved in glucose metabolism, such as sodium-glucose co-transporter and aldose reductase, with energy values indicating favorable interactions (≥ -7 Kcal/mol) . In vitro assays confirmed that this compound inhibits alpha-amylase activity in a concentration-dependent manner, suggesting its potential as an anti-hyperglycemic agent.

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of cognitive impairment. A study involving scopolamine-induced memory loss in rats indicated that this compound administration improved cognitive function by enhancing antioxidant levels and reducing inflammatory markers associated with neurodegeneration . Behavioral tests such as the Morris water maze demonstrated significant reductions in escape latency times for rats treated with this compound compared to controls.

3. Antioxidant Activity

The antioxidative properties of this compound are attributed to its ability to activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses. Research has shown that this compound can mitigate oxidative stress induced by acetaminophen toxicity by enhancing the expression of antioxidant enzymes . This action not only protects liver cells but also suggests broader implications for managing oxidative stress-related disorders.

4. Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory activities. It has been shown to reduce levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. In animal models, this compound administration resulted in decreased expression of inflammatory markers including TNF-α and IL-1β .

Case Study 1: Memory Enhancement

In a controlled experiment with male Sprague-Dawley rats, this compound was administered at doses of 50, 100, and 200 mg/kg alongside scopolamine. The results indicated significant improvements in memory retention and cognitive function across all doses compared to the saline control group. The findings highlight this compound's potential as a therapeutic agent for conditions like Alzheimer's disease .

Case Study 2: Hepatoprotection

In another study focusing on liver toxicity induced by acetaminophen, this compound demonstrated protective effects by activating Nrf2-mediated antioxidant responses. Mice treated with this compound showed reduced liver damage markers compared to untreated controls, underscoring its hepatoprotective properties .

The biological activities of this compound can be attributed to several mechanisms:

- Nrf2 Activation : this compound enhances the translocation of Nrf2 to the nucleus, leading to increased expression of antioxidant genes.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in glucose metabolism and inflammation.

- Modulation of Cytokine Production : this compound reduces the production of pro-inflammatory cytokines through various signaling pathways.

Data Summary

属性

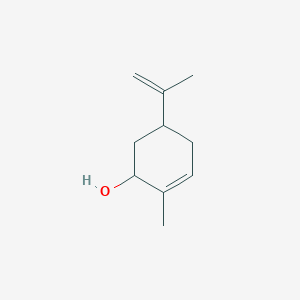

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024736 | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

99-48-9, 2102-58-1 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carveol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARVEOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1(6),8-dien-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °F (NTP, 1992) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Carveol demonstrates neuroprotective effects through multiple mechanisms:

- Antioxidant activity: this compound enhances endogenous antioxidant systems by activating the nuclear factor E2-related factor 2 (Nrf2) pathway. Nrf2 regulates the expression of various antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione-S-transferase (GST), and glutathione (GSH) [, , , ]. This activation helps to scavenge free radicals and reduce lipid peroxidation (LPO), mitigating oxidative stress in conditions like stroke [], acetaminophen-induced hepatotoxicity [], and epilepsy [].

- Anti-inflammatory effects: this compound downregulates inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β) [, ]. This anti-inflammatory action contributes to reducing neuroinflammation associated with various neurological disorders.

- Modulation of neurotransmitter systems: this compound may also influence neurotransmitter systems, such as the cholinergic system, by mitigating acetylcholinesterase levels. This modulation can contribute to its neuroprotective effects [].

A: this compound acts as an Nrf2 activator, promoting its nuclear translocation and subsequent upregulation of downstream antioxidant genes, including heme oxygenase-1 (HO-1) [, ]. This activation of the Nrf2 pathway leads to an enhanced antioxidant response, protecting cells from oxidative damage.

A: this compound acts as an antagonist of human α7-nAChRs [, ]. By inhibiting these receptors, this compound may influence cholinergic neurotransmission, potentially contributing to its analgesic and anti-inflammatory properties [, ].

ANone: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

ANone: Various spectroscopic techniques are employed to characterize this compound, including:

- Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in this compound, such as the hydroxyl group and the carbon-carbon double bonds [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and stereochemistry of this compound isomers [, , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used to identify and quantify this compound and its metabolites in various matrices [, , , , , ].

A: CDH is a key enzyme involved in the microbial degradation of this compound [, , , ]. It catalyzes the oxidation of this compound to carvone, a key step in the metabolic pathway [, , ].

A: CDH exhibits stereoselectivity towards this compound isomers [, ]. For instance, the CDH from Rhodococcus erythropolis DCL14 preferentially catalyzes the conversion of (6S)-carveol stereoisomers to their corresponding carvone forms, while displaying lower activity towards (6R)-carveol isomers [].

ANone: Molecular docking studies have been conducted to evaluate this compound's binding affinity to various targets:

- Nrf2-keap1 complex: Docking studies supported this compound's interaction with the Nrf2-keap1 complex, corroborating its role in activating the Nrf2 pathway and promoting antioxidant defense mechanisms [].

- NMDA receptor subunit NR2B: Molecular docking analysis revealed that this compound exhibited a high affinity for the NMDA receptor subunit NR2B, suggesting potential antagonistic effects on this receptor [].

A: Different monoterpenes, including carvacrol, d-carvone, eugenol, (+)-pulegone, thymol, thymoquinone, menthome, and limonene, have been tested for their effects on the human α7-nAChR []. These studies demonstrated that the extent of inhibition varied significantly depending on the specific monoterpene structure. This compound exhibited the highest potency among the tested monoterpenes, suggesting that specific structural features are crucial for its interaction with α7-nAChRs [].

A: Research suggests that incorporating this compound as a corneal penetration enhancer and hydroxypropyl methylcellulose (HPMC) as a viscosity-increasing agent can enhance the ocular bioavailability of DZD [, ]. this compound improves corneal transport, while HPMC increases formulation viscosity, thereby reducing pre-corneal drug loss and prolonging contact time with ocular tissues. The study demonstrated a positive correlation between in vitro permeability parameters and in vivo intraocular pressure (IOP) lowering effects, highlighting the potential of this formulation strategy [, ].

ANone: Several animal models have been utilized to explore the therapeutic effects of this compound in various conditions:

- Alloxan-induced diabetic rats: this compound demonstrated antidiabetic, antihyperlipidemic, and hepatoprotective effects in alloxan-induced diabetic rats []. It effectively attenuated blood glucose levels, improved glucose tolerance, and reduced glycosylated hemoglobin levels [].

- Middle cerebral artery occlusion (MCAO) model in rats: this compound exhibited significant neuroprotective effects in rats subjected to MCAO, a model of stroke []. It reduced neuronal injury, suppressed inflammatory cytokine expression, and attenuated oxidative stress markers [].

- Pentylenetetrazole (PTZ)-kindled epileptic rats: this compound administration in PTZ-kindled epileptic rats reduced seizure severity and neuroinflammation, highlighting its potential as an antiepileptic agent [].

- Lipopolysaccharide (LPS)-induced depression model in rats: this compound exhibited antidepressant-like effects in rats subjected to LPS-induced depression, suggesting its potential in treating depressive disorders [].

ANone: Yes, this compound demonstrated significant gastroprotective activity in various ulcer models:

- Ethanol-induced gastric ulcers: this compound effectively reduced the severity of ethanol-induced gastric ulcers [].

- Stress-induced gastric ulcers: Treatment with this compound also protected against stress-induced gastric lesions in animal models [].

- NSAID-induced gastric ulcers: this compound exhibited protective effects against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) [].

- Pylorus ligation-induced ulcers: In a pylorus ligation model, this compound reduced gastric secretion volume and promoted mucus production, contributing to its gastroprotective effects [].

A: this compound exhibits potent antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae (Xoo) []. It significantly inhibited Xoo growth, motility, biofilm formation, and xanthomonadin production in a concentration-dependent manner []. Furthermore, this compound treatment downregulated the expression of Xoo virulence genes and induced substantial ultrastructural damage to bacterial cells []. These findings highlight this compound's potential as an antibacterial agent.

A: Chiral gas chromatography (GC) is a common method employed to determine the enantiomeric composition of this compound and its related compounds [, , ]. By utilizing chiral stationary phases in GC, researchers can separate and quantify the different enantiomers present in a sample.

ANone: Researchers have employed a combination of techniques to monitor limonene hydroperoxide formation in fragranced products:

- GC-MS: While GC-MS can detect limonene hydroperoxide, its sensitivity for this compound is relatively low [].

- Triphenylphosphine (PPh3) Reduction Assay: A specific and sensitive method involves the selective reduction of limonene-2-OOH to this compound using PPh3 []. This method allows for the indirect quantification of limonene-2-OOH by measuring the amount of this compound formed using GC-MS [].

ANone: Yes, several other natural compounds, particularly monoterpenes, share similar biological activities with this compound:

- Limonene: Limonene, a precursor to this compound, exhibits antioxidant, anti-inflammatory, and chemopreventive properties [, ]. It is widely found in citrus fruits and is commonly used in fragrances and flavorings.

- Carvone: Carvone, the oxidized form of this compound, possesses antimicrobial, anti-inflammatory, and potential anticancer properties [, , , , ]. It is primarily known for its characteristic caraway and spearmint aromas.

- Perillyl alcohol: Perillyl alcohol, another limonene metabolite, shows anticancer activity and is being investigated for its potential in treating various cancers [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。